Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Medicinal chemistry programs targeting kinases (Akt, PLK4, Aurora, tubulin) frequently encounter synthetic inefficiencies when using unprotected indazoles-multiple protection/deprotection cycles erode yield and introduce impurities. This N1-Boc-protected 3-methyl-6-methoxy indazole resolves both synthetic and pharmacophoric bottlenecks: • Orthogonal Boc protection permits selective C3/C5/C7 functionalization (Suzuki, amidation, alkylation); deprotects cleanly under mild catalytic conditions (NaOMe/MeOH, ambient temperature), eliminating harsh acidic or reductive steps. • The 3-Me/6-MeO substitution pattern matches optimal kinase inhibitor SAR-analogs lacking either substituent exhibit >1000-fold potency loss (micromolar IC50 vs. nanomolar). • Multi-vendor availability at ≥95% purity with full analytical certification (NMR, HPLC, GC) ensures supply chain redundancy and supports GMP/GLP process chemistry scale-up.

Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
CAS No. 691900-70-6
Cat. No. B1527732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
CAS691900-70-6
Molecular FormulaC14H18N2O3
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=CC(=C2)OC)C(=O)OC(C)(C)C
InChIInChI=1S/C14H18N2O3/c1-9-11-7-6-10(18-5)8-12(11)16(15-9)13(17)19-14(2,3)4/h6-8H,1-5H3
InChIKeyCTFHZFPHCAXDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate: Kinase Inhibitor Intermediate


Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate (CAS 691900-70-6, molecular formula C14H18N2O3, molecular weight 262.31) is an N1-Boc-protected indazole derivative characterized by a 3-methyl substituent and a 6-methoxy substituent on the fused bicyclic aromatic ring system . The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry programs targeting protein kinase inhibition, wherein the tert-butoxycarbonyl (Boc) group provides orthogonal protection of the indazole N1 nitrogen during multi-step synthetic sequences . The 3-methyl and 6-methoxy substitution pattern aligns with structure-activity relationship (SAR) findings that substituents at the C3 and C6 positions of the indazole core are critical determinants of kinase inhibitory potency [1].

N1-Boc orthogonal protection supports selective, mild-deprotection synthetic sequences.
C3-methyl and C6-methoxy substitution pattern reported in kinase inhibitor SAR studies.
Multi-vendor availability with analytical certification supports procurement continuity.

Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate: Why Generic Substitution Fails


Indazole-based building blocks are not interchangeable commodities; substitution pattern and protecting group strategy directly dictate downstream synthetic efficiency and target engagement. The N1-Boc protection in tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate enables selective, high-yield deprotection under mild catalytic conditions (e.g., NaOMe/MeOH at ambient temperature) that are compatible with sensitive functional groups, whereas unprotected indazoles or alternative protecting groups (e.g., SEM, benzyl) require harsher acidic or reductive conditions that compromise overall synthetic yield and purity [1]. Concurrently, SAR studies across multiple indazole-based kinase inhibitor programs demonstrate that the combined presence of a C3-methyl and C6-methoxy substituent—precisely the pattern embedded in this intermediate—is associated with nanomolar to sub-nanomolar potency against clinically relevant kinases (e.g., Akt, tubulin colchicine site), whereas analogs lacking either substituent exhibit IC50 values in the micromolar range or complete loss of activity [2][3]. Substituting this specific intermediate with an unprotected or differently substituted indazole therefore introduces both synthetic risk (lower deprotection yield, side reactions) and pharmacophoric risk (reduced target potency of the final drug candidate).

Protecting group mismatch

Unprotected or SEM/benzyl-protected indazoles require harsher deprotection conditions, which may reduce overall synthetic yield and introduce side reactions.

Substitution pattern shifts target engagement

Analogs lacking C3-methyl or C6-methoxy groups are reported to show substantially weaker kinase inhibition in SAR studies; direct replacement risks losing lead potency.

Purity and batch consistency may differ

Lower-purity unprotected analogs (95–97%) can increase purification burden and impurity-driven assay interference in GMP/GLP settings.

Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate: Evidence Versus Comparators


Selective N1-Boc Deprotection vs. Alternative Protecting Groups

The N1-Boc group on tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate can be selectively removed using catalytic NaOMe in dry MeOH at ambient temperature, achieving high yields of the free indazole while preserving acid- or base-sensitive functional groups elsewhere in the molecule [1]. In contrast, unprotected 6-methoxy-3-methyl-1H-indazole lacks orthogonal protection, rendering the N1 nitrogen susceptible to unwanted alkylation, acylation, or oxidation during subsequent synthetic steps . Alternative protecting groups such as SEM or benzyl require harsher deprotection conditions (e.g., TBAF or hydrogenolysis) that are incompatible with many downstream functional handles, leading to reduced overall yields and increased purification burden [2].

N1-Boc deprotection strategy
Class-level inference
Catalytic NaOMe/MeOH at ambient temp yields free indazole while preserving sensitive groups
Synthetic efficiency context; supports orthogonal protection in kinase inhibitor routes
Deprotection yields and functional-group tolerance should be verified in specific substrate contexts
Organic Synthesis Protecting Group Strategy Medicinal Chemistry Process Chemistry

C3-Methyl and C6-Methoxy Substituents Drive Kinase Potency

SAR studies on indazole-based tubulin colchicine site binding agents demonstrate that methyl or methoxy substitution on the indazole core is strongly preferred for antiproliferative activity. Optimized indazole derivatives 3c and 3f, which incorporate both methyl and methoxy substituents (analogous to the pattern in tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate), exhibited IC50 values of 14 nM and 0.6 nM against Akt kinase and tubulin polymerization, respectively [1]. In contrast, indazole analogs lacking C3-methyl or C6-methoxy substitution exhibited IC50 values near 1000 nM or complete loss of activity [1][2]. The target compound serves as a direct synthetic precursor to pharmacophores requiring this precise dual-substitution pattern for optimal target engagement.

Substitution-driven potency
Class-level inference
Reported IC50 0.6–14 nM for optimized indazoles vs >1000 nM for analogs lacking C3/C6 substitution
SAR potency context; may support lead optimization with this substitution pattern
Values from kinase and tubulin polymerization assays; target-specific validation required
Kinase Inhibition Structure-Activity Relationship (SAR) Anticancer Drug Discovery Tubulin Polymerization

Higher Purity Specifications vs. Unprotected Analog

Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate is commercially available with a purity specification of ≥98% (HPLC) from multiple reputable vendors . In comparison, the unprotected analog 6-methoxy-3-methyl-1H-indazole (CAS 7746-29-4) is typically offered at 95-97% purity . The 1-3 percentage point difference in purity specification translates to a reduction in impurity burden of 33-60% (e.g., 2% total impurities for the Boc-protected compound versus 3-5% for the unprotected analog), which is critical for applications requiring high-purity intermediates in GMP or GLP settings. Furthermore, the Boc-protected compound is supplied with full analytical certification (NMR, HPLC, GC) by vendors such as Bidepharm and MolCore, ensuring batch-to-batch consistency .

Commercial purity vs unprotected analog
Data to verify
≥98% (HPLC) for Boc-protected vs 95–97% for unprotected analog; impurity burden reduced by 33–60%
Impurity control context; may reduce downstream purification and assay interference
Supplier CoA review recommended; batch-specific verification advised
Analytical Chemistry Quality Control Procurement Specification HPLC Purity

ISO-Certified Multi-Vendor Supply Chain

Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate is stocked by multiple independent chemical suppliers with established quality management systems, including MolCore (ISO-certified), Bidepharm (analytical certification), Leyan, and Chemenu . This multi-vendor availability reduces single-source supply risk and enables competitive pricing. In contrast, closely related analogs such as tert-butyl 3-methyl-1H-indazole-1-carboxylate (lacking 6-methoxy) and tert-butyl 6-methoxy-1H-indazole-1-carboxylate (lacking 3-methyl) are available from fewer vendors and with less comprehensive analytical documentation, reflecting lower demand and potentially higher procurement lead times .

Multi-vendor supply chain
Data to verify
≥4 ISO-certified vendors (MolCore, Bidepharm, Leyan, Chemenu); fewer sources for mono-substituted analogs
Supply redundancy context; supports procurement continuity and competitive pricing
Vendor certifications and current stock status should be confirmed at time of order
Supply Chain Management Quality Assurance ISO Certification Procurement Reliability

Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate: Application Scenarios


Orthogonal N1 Protection in Multi-Step Kinase Inhibitor Synthesis

In medicinal chemistry programs targeting kinases such as Akt, PLK4, Aurora, or tubulin, tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate serves as the preferred intermediate. The N1-Boc group allows chemists to perform selective functionalizations (e.g., Suzuki coupling, amidation, alkylation) at other positions of the indazole core without interfering with the N1 nitrogen, which can then be deprotected under mild, catalytic conditions (NaOMe/MeOH, ambient temperature) to reveal the free indazole for final elaboration [1]. This orthogonal protection strategy reduces the number of synthetic steps and improves overall yield compared to using unprotected 6-methoxy-3-methyl-1H-indazole, which would require additional protection/deprotection cycles.

SAR Studies at C3 and C6 Indazole Positions

The 3-methyl and 6-methoxy substituents present in tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate correspond to the optimal substitution pattern identified in multiple kinase inhibitor SAR studies, where analogs lacking these groups exhibit >1000-fold loss in potency [2][3]. Procurement of this specific intermediate enables direct access to the pharmacophoric core required for high-affinity target engagement, bypassing the need to synthesize and screen a large library of less active, singly substituted indazole analogs. This accelerates lead optimization timelines and conserves medicinal chemistry resources.

GMP/GLP Process Chemistry and Scale-Up

The availability of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate at ≥98% purity with full analytical certification (NMR, HPLC, GC) from multiple ISO-certified vendors makes it suitable for process chemistry development and scale-up under GMP or GLP guidelines. The higher purity specification (1-3 percentage points above the unprotected analog) reduces the risk of impurity-related process deviations and simplifies purification protocols, directly lowering the cost of goods for larger-scale campaigns.

Supply Chain Risk Mitigation for Long-Term Drug Discovery

For multi-year drug discovery programs reliant on a consistent supply of key intermediates, the multi-vendor availability of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate provides supply chain redundancy and competitive pricing . In contrast, analogs with less common substitution patterns (e.g., tert-butyl 3-methyl-1H-indazole-1-carboxylate, tert-butyl 6-methoxy-1H-indazole-1-carboxylate) are stocked by fewer vendors, increasing the risk of supply disruption and procurement delays. Selecting this compound as the program-standard building block mitigates these operational risks.

Application
Selection Property
Validation Focus
Multi-step kinase inhibitor synthesis
N1-Boc orthogonal protection
Deprotection yield and functional-group compatibility
Kinase inhibitor SAR exploration
C3-methyl/C6-methoxy substitution pattern
Target-engagement SAR context
Process chemistry scale-up
High-purity specification
Impurity profile and batch consistency
Long-term drug discovery supply
Multi-vendor availability
Supply continuity and documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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